molecular formula C11H14BrNO B15262850 2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol

2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol

Cat. No.: B15262850
M. Wt: 256.14 g/mol
InChI Key: WBZQFBYTKCKCQC-UHFFFAOYSA-N
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Description

2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by the presence of a bromine atom, a phenol group, and a cyclopropylmethylamino substituent. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol typically involves the bromination of 6-{[(cyclopropylmethyl)amino]methyl}phenol. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2-position of the phenol ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the bromination step. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-{[(cyclopropylmethyl)amino]methyl}phenol
  • 2-Bromo-6-{[(methylamino)methyl]phenol}
  • 2-Chloro-6-{[(cyclopropylmethyl)amino]methyl}phenol

Uniqueness

2-Bromo-6-{[(cyclopropylmethyl)amino]methyl}phenol is unique due to the specific positioning of the bromine atom and the cyclopropylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-bromo-6-[(cyclopropylmethylamino)methyl]phenol

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(11(10)14)7-13-6-8-4-5-8/h1-3,8,13-14H,4-7H2

InChI Key

WBZQFBYTKCKCQC-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNCC2=C(C(=CC=C2)Br)O

Origin of Product

United States

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